4-Chloro-2,6-difluorobenzonitrile CAS number 886500-41-0 properties
4-Chloro-2,6-difluorobenzonitrile CAS number 886500-41-0 properties
An In-Depth Technical Guide to 4-Chloro-2,6-difluorobenzonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Chloro-2,6-difluorobenzonitrile (CAS No. 886500-41-0), a key fluorinated building block in modern synthetic chemistry. We will delve into its chemical and physical properties, explore its synthetic utility and reactivity, and discuss its significance as an intermediate in the development of novel pharmaceuticals and agrochemicals. This document is designed to serve as a practical resource, blending established data with expert insights into its application.
Core Chemical Identity and Properties
4-Chloro-2,6-difluorobenzonitrile is a trifunctionalized aromatic compound featuring a nitrile group and three halogen substituents. This unique arrangement of electron-withdrawing groups makes the aromatic ring highly activated towards certain chemical transformations, rendering it a valuable intermediate in multi-step syntheses.
Table 1: Physicochemical Properties of 4-Chloro-2,6-difluorobenzonitrile
| Property | Value | Source |
| CAS Number | 886500-41-0 | [1][2][3] |
| Molecular Formula | C₇H₂ClF₂N | [1][2] |
| Molecular Weight | 173.55 g/mol | [1][2] |
| IUPAC Name | 4-Chloro-2,6-difluorobenzonitrile | [1] |
| Synonyms | 4-Chlor-2,6-difluorobenzonitril | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Canonical SMILES | C1=C(C=C(C(=C1F)C#N)F)Cl | [1] |
| InChI Key | ABNYHMNNQYZWIM-UHFFFAOYSA-N | [1] |
While specific experimental data for properties like melting point and boiling point are not readily published, they can be estimated based on structurally similar compounds such as 2,6-difluorobenzonitrile (m.p. 25-28 °C) and 4-bromo-2,6-difluorobenzonitrile (m.p. 78 °C).[4][5] The presence of the additional chlorine atom is expected to raise the melting point compared to the des-chloro analogue.
Synthesis and Chemical Reactivity
The synthesis of substituted fluorobenzonitriles often relies on halogen exchange (Halex) reactions or cyanation of an appropriate aryl halide.
Plausible Synthetic Pathways
A common strategy for synthesizing multi-halogenated benzonitriles involves the fluorination of chlorinated precursors using a fluoride salt like potassium fluoride (KF) in an aprotic polar solvent.[6] For 4-Chloro-2,6-difluorobenzonitrile, a plausible route could start from 2,4,6-trichlorobenzonitrile. The chlorine atoms at the 2 and 6 positions are activated towards nucleophilic aromatic substitution by the electron-withdrawing nitrile group and the other chlorine atoms. A carefully controlled reaction could selectively replace the ortho-chlorines with fluorine.
Another viable approach is the cyanation of a corresponding brominated precursor, such as 1-bromo-4-chloro-2,6-difluorobenzene, using a cyanide source and a palladium catalyst.[7]
Caption: Plausible Halex synthesis of the target compound.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The key feature driving the utility of 4-Chloro-2,6-difluorobenzonitrile is the electron-deficient nature of its aromatic ring. The potent electron-withdrawing effects of the nitrile group and the two fluorine atoms make the carbon atom bearing the chlorine highly susceptible to nucleophilic aromatic substitution (SNAr).
This reactivity allows for the strategic introduction of various nucleophiles (e.g., amines, alcohols, thiols) at the C4 position, displacing the chloride ion. This is a cornerstone reaction for building molecular complexity and is frequently exploited in medicinal chemistry to generate libraries of compounds for biological screening. The fluorine atoms are generally less labile than chlorine under typical SNAr conditions, allowing for regioselective functionalization.
Caption: General workflow for SNAr reactions.
Applications in Drug Discovery and Agrochemicals
Fluorinated aromatic compounds are of immense interest in the pharmaceutical and agrochemical industries.[8] The incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. 4-Chloro-2,6-difluorobenzonitrile serves as a valuable starting material for creating such complex, biologically active molecules.[2][9]
Its structure is a key pharmacophore or an intermediate for:
-
Active Pharmaceutical Ingredients (APIs): It is a building block for developing compounds with potential antibacterial or antifungal properties.[2] For instance, related diarylpyrimidine derivatives have been investigated as novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[10]
-
Agrochemicals: The difluorobenzonitrile moiety is found in several potent insecticides and herbicides.[9] The compound serves as a difluoro analogue to the herbicide Dichlobenil, highlighting its importance in this sector.[9]
-
Material Science: It can be used in the synthesis of specialty chemicals and polymers.[2]
Analytical Profile: Spectroscopic Characterization
While specific spectra for 4-Chloro-2,6-difluorobenzonitrile are not publicly available, we can predict its spectral characteristics based on its structure and data from analogous compounds like 2,6-difluorobenzonitrile.[11][12]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Two doublets (or more complex multiplets due to H-F coupling) in the aromatic region (approx. 7.0-7.8 ppm), corresponding to the two aromatic protons. |
| ¹³C NMR | Signals for 7 distinct carbon atoms. Carbons bonded to fluorine will show large C-F coupling constants. The nitrile carbon (C≡N) will appear around 115-120 ppm. |
| ¹⁹F NMR | A single resonance for the two equivalent fluorine atoms, likely appearing as a multiplet due to coupling with the aromatic protons. |
| IR Spectroscopy | A sharp, strong absorption band around 2230-2240 cm⁻¹ characteristic of the nitrile (C≡N) stretch. Strong C-F stretching bands will be present in the 1100-1300 cm⁻¹ region. |
| Mass Spec. (MS) | A molecular ion peak (M⁺) at m/z 173, with a characteristic M+2 isotope peak at m/z 175 (approx. 1/3 the intensity) due to the presence of the ³⁷Cl isotope. |
Safety, Handling, and Storage
As a member of the toxic nitrile class of compounds, 4-Chloro-2,6-difluorobenzonitrile must be handled with appropriate precautions.[13][14] The following information is based on safety data for structurally related chemicals and should be supplemented by a substance-specific Safety Data Sheet (SDS) before handling.[15]
Table 3: Hazard Profile and Safety Recommendations
| Category | Information |
| GHS Hazard Statements | Expected to be harmful if swallowed, in contact with skin, or if inhaled.[16] Causes skin and serious eye irritation.[15] May cause respiratory irritation. |
| Signal Word | Danger or Warning |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[15] Use only outdoors or in a well-ventilated area, with a NIOSH-approved respirator if necessary.[13][15] |
| Handling | Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[15] Do not eat, drink, or smoke when using this product. |
| First Aid | If Swallowed: Immediately call a POISON CENTER or doctor. If on Skin: Wash with plenty of water. If Inhaled: Remove person to fresh air. If in Eyes: Rinse cautiously with water for several minutes.[15] |
| Storage | Store in a well-ventilated place. Keep container tightly closed.[15] Store locked up in a dry, cool environment. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15][17] |
Conclusion
4-Chloro-2,6-difluorobenzonitrile (CAS 886500-41-0) is a highly functionalized and reactive intermediate with significant potential in the fields of drug discovery, agrochemical synthesis, and material science. Its value is derived from the unique electronic properties conferred by its nitrile and halogen substituents, which allow for precise and strategic chemical modifications, particularly through nucleophilic aromatic substitution. Researchers and development professionals can leverage this versatile building block to construct complex molecular architectures with enhanced biological and physical properties. Adherence to strict safety protocols is mandatory when handling this compound due to its presumed toxicity.
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